molecular formula C7H9IN2O B8459662 5-iodo-6-methoxy-N-methyl-2-pyridinamine

5-iodo-6-methoxy-N-methyl-2-pyridinamine

Cat. No.: B8459662
M. Wt: 264.06 g/mol
InChI Key: PJAOQCURGAXXEK-UHFFFAOYSA-N
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Description

5-Iodo-6-methoxy-N-methyl-2-pyridinamine is a substituted pyridine derivative characterized by a halogen (iodine) at the 5-position, a methoxy group at the 6-position, and an N-methylamine moiety at the 2-position of the pyridine ring. Its structural features—iodine’s bulkiness, methoxy’s electron-donating properties, and the methylamine’s basicity—contribute to unique physicochemical properties, such as solubility, stability, and binding affinity, which distinguish it from related pyridine derivatives.

Properties

Molecular Formula

C7H9IN2O

Molecular Weight

264.06 g/mol

IUPAC Name

5-iodo-6-methoxy-N-methylpyridin-2-amine

InChI

InChI=1S/C7H9IN2O/c1-9-6-4-3-5(8)7(10-6)11-2/h3-4H,1-2H3,(H,9,10)

InChI Key

PJAOQCURGAXXEK-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=C(C=C1)I)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 5-iodo-6-methoxy-N-methyl-2-pyridinamine, highlighting differences in substituents, molecular weights, and biological relevance:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound I (5), OCH₃ (6), N-CH₃ (2) C₇H₉IN₂O 280.07 Potential enzyme inhibitor; halogenated ligand for metal coordination
5-Iodo-6-methylpyridin-2-amine I (5), CH₃ (6), NH₂ (2) C₆H₇IN₂ 234.04 Simpler analogue; lacks methoxy and methylamine groups
5-Methoxy-6-methylpyridin-2-amine OCH₃ (5), CH₃ (6), NH₂ (2) C₇H₁₀N₂O 138.17 Lacks iodine; used in nucleoside synthesis
4-Chloro-6-methoxy-2-methylpyrimidin-5-amine Cl (4), OCH₃ (6), CH₃ (2), NH₂ (5) C₆H₈ClN₃O 173.60 Pyrimidine core; antiviral applications
5-Chloro-6-methyl-N-phenethylpyrimidin-4-amine Cl (5), CH₃ (6), phenethyl (4) C₁₇H₁₇ClN₄ 312.80 Methionine aminopeptidase inhibitor

Key Comparative Insights

Halogen Substitution: The iodine atom in this compound enhances steric bulk and polarizability compared to chlorine or methyl groups in analogues like 4-chloro-6-methoxy-2-methylpyrimidin-5-amine or 5-chloro-6-methyl-N-phenethylpyrimidin-4-amine . This may improve binding to hydrophobic enzyme pockets or increase resistance to metabolic degradation.

Methoxy vs. This contrasts with methyl groups in 5-iodo-6-methylpyridin-2-amine, which offer steric hindrance without electronic modulation .

Biological Activity: Pyrimidine analogues like 5-chloro-6-methyl-N-phenethylpyrimidin-4-amine demonstrate inhibitory activity against methionine aminopeptidases (MetAPs), critical for tumor growth . 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine is noted for antiviral properties, suggesting that halogen-methoxy combinations in heterocycles may broadly enhance bioactivity .

Synthetic Accessibility :

  • The synthesis of this compound likely involves iodination of a methoxy-substituted pyridine precursor, followed by N-methylation. This contrasts with the LiAlH4-mediated reductions and palladium-catalyzed couplings used for pyrimidine derivatives in .

Physicochemical and Pharmacokinetic Comparison

  • However, iodine’s hydrophobicity may offset this benefit.
  • Stability : Iodine’s susceptibility to photodegradation may necessitate stabilization strategies, whereas chlorine-substituted compounds (e.g., 4-chloro-6-methoxy-2-methylpyrimidin-5-amine) are more chemically inert .
  • Bioavailability : N-methylation in the target compound may enhance membrane permeability compared to primary amines like 5-methoxy-6-methylpyridin-2-amine .

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